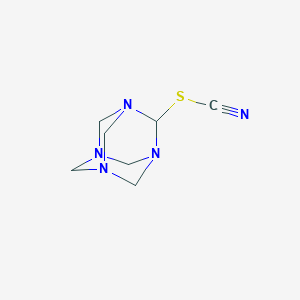

Hexamethylenetetraminethiocyanate

Description

Historical Context and Evolution of Hexamethylenetetramine Chemistry

Hexamethylenetetramine, a heterocyclic organic compound with the formula (CH₂)₆N₄, was first synthesized in 1859 by the Russian chemist Aleksandr Butlerov. wikipedia.orgwikipedia.orgdbpedia.org Initially, it was prepared through the reaction of formaldehyde (B43269) and ammonia (B1221849), a method that remains the basis for its industrial production today. wikipedia.orgguidechem.com The molecule possesses a highly symmetrical, cage-like adamantane (B196018) structure, with four nitrogen atoms at the vertices of a tetrahedron, linked by methylene (B1212753) groups. wikipedia.org This unique structure, while defining a cage, does not have a void to encapsulate other atoms or molecules. iiab.me

The evolution of hexamethylenetetramine chemistry has been marked by its diverse applications, stemming from its versatile reactivity. It acts as a tertiary amine, with each nitrogen atom having a pair of unshared electrons, enabling it to form coordination compounds with a variety of inorganic substances. Its utility as a reagent in organic synthesis is well-established, featuring in reactions such as the Duff, Sommelet, and Delepine reactions. iiab.me

Beyond the laboratory, hexamethylenetetramine found early use as a medical antiseptic for urinary tract infections, first introduced in 1899. iiab.mejocpr.com Its effectiveness was found to be dependent on the acidity of the urine, as it decomposes to release formaldehyde, the active antiseptic agent. wikipedia.org It was also explored as a treatment for soldiers exposed to phosgene (B1210022) gas during World War I. Industrial applications have been extensive, including its use as a curing agent for phenolic resins and plastics, a rubber vulcanization accelerator, and a corrosion inhibitor. guidechem.com

The following table provides a summary of key historical milestones in the development of hexamethylenetetramine chemistry:

| Year | Milestone | Discoverer/Developer | Significance |

| 1859 | Discovery of Hexamethylenetetramine | Aleksandr Butlerov | First synthesis of the compound. wikipedia.orgwikipedia.orgdbpedia.org |

| 1895 | Delepine Reaction | A method for synthesizing primary amines using a hexamethylenetetramine quaternary ammonium (B1175870) salt intermediate. mdpi.com | |

| 1899 | Introduction to Medicine | Used as a urinary antiseptic. iiab.me | |

| World War I | Military Application | Used to treat soldiers exposed to phosgene. |

Overview of Thiocyanate (B1210189) Anion Coordination and Reactivity

The thiocyanate anion, SCN⁻, is a versatile and well-studied ligand in coordination chemistry. bethunecollege.ac.in It is classified as a pseudohalide due to the similarity of its chemical reactions to those of halide ions. wikipedia.org A key feature of the thiocyanate anion is its ambidentate nature, meaning it can coordinate to a metal center through either the sulfur atom (thiocyanato) or the nitrogen atom (isothiocyanato). bethunecollege.ac.inwikipedia.org

The coordination mode of the thiocyanate ligand is influenced by several factors, most notably the nature of the metal ion, as described by the Hard and Soft Acids and Bases (HSAB) principle. Hard metal cations, which are typically small and highly charged, tend to form N-bonded complexes (isothiocyanates). Conversely, soft metal cations, which are larger and more polarizable, tend to form S-bonded complexes (thiocyanates). wikipedia.org This preference can be rationalized by considering the electronic properties of the donor atoms; the nitrogen atom is a harder base than the sulfur atom. bethunecollege.ac.in

The geometry of the resulting complex is also affected by the coordination mode. For isothiocyanates, the M-N-C bond angle is typically close to 180°. In contrast, for thiocyanates, the M-S-C bond angle is usually around 100°. wikipedia.org The thiocyanate anion can also act as a bridging ligand, connecting two or more metal centers, leading to the formation of coordination polymers. mdpi.com

The reactivity of the thiocyanate anion is diverse. It is produced from the reaction of elemental sulfur or thiosulfate (B1220275) with cyanide. wikipedia.org It can undergo oxidative addition reactions with low-valent metal complexes. wikipedia.org The formation of colored complexes with certain metal ions, such as the deep red iron(III) thiocyanate complex, has been historically important for its qualitative detection. wikipedia.org

The different coordination modes of the thiocyanate anion are summarized in the table below:

| Coordination Mode | Description | Preferred Metal Cation Type (HSAB) | Typical M-X-C Angle (X=N or S) |

| Isothiocyanato (N-bonded) | Coordination occurs through the nitrogen atom. | Hard | ~180° wikipedia.org |

| Thiocyanato (S-bonded) | Coordination occurs through the sulfur atom. | Soft | ~100° wikipedia.org |

| Bridging | The ligand connects two or more metal centers. | Varies | Varies |

Genesis of Research into Hexamethylenetetraminethiocyanate and Related Coordination Entities

The investigation into coordination compounds incorporating both hexamethylenetetramine and thiocyanate ligands stems from the desire to create novel materials with specific structural and functional properties. The ability of the thiocyanate anion to act as a bridging ligand and the potential for hexamethylenetetramine to act as a multidentate or bridging ligand have driven research into the synthesis of coordination polymers. nih.gov

Early research in this area includes the synthesis of a compound containing calcium thiocyanate and hexamethylenetetramine, with the formula Ca(SCN)₂(C₆H₁₂N₄)₂·4H₂O. google.com This compound was noted for its non-hygroscopic nature compared to inorganic thiocyanates. google.com

The synthesis of a strontium(II) thiocyanate complex with hexamethylenetetramine, [Sr(H₂O)₆(SCN)₂]·2HMTA, further illustrates the research interest in this area. northeastern.edu In this compound, the hexamethylenetetramine molecules template the structure, leading to a three-dimensional supramolecular framework through extensive hydrogen bonding. northeastern.edu The goal of such research is often to create coordination polymers with interesting magnetic, catalytic, or material properties. nih.gov The combination of the versatile bridging capabilities of the thiocyanate anion and the structural directing potential of hexamethylenetetramine provides a rich field for the design and synthesis of new coordination entities.

Structure

3D Structure

Properties

Molecular Formula |

C7H11N5S |

|---|---|

Molecular Weight |

197.26 g/mol |

IUPAC Name |

1,3,5,7-tetrazatricyclo[3.3.1.13,7]decan-2-yl thiocyanate |

InChI |

InChI=1S/C7H11N5S/c8-1-13-7-11-3-9-2-10(5-11)6-12(7)4-9/h7H,2-6H2 |

InChI Key |

JLZWJPANZSCOQL-UHFFFAOYSA-N |

Canonical SMILES |

C1N2CN3CN1CN(C2)C3SC#N |

Origin of Product |

United States |

Synthetic Methodologies for Hexamethylenetetraminethiocyanate and Its Coordination Derivatives

Strategies for Direct Synthesis of Hexamethylenetetraminethiocyanate Adducts

The direct synthesis of this compound adducts typically involves the reaction of a metal salt with hexamethylenetetramine and a source of thiocyanate (B1210189) ions. The assembly of the final product is often guided by the choice of solvent and the physical method used to drive the reaction.

Solvent-Mediated Crystallization Approaches

Solvent-mediated crystallization is a prevalent technique for the synthesis of coordination compounds, where the solvent not only dissolves the reactants but can also play a crucial role in the crystallization process and the final structure of the product. In the context of this compound adducts, various solvents have been employed to facilitate the formation of crystalline products.

For instance, the reaction of cobalt(II) thiocyanate with HMT in acetonitrile (B52724) can lead to the formation of discrete coordination complexes. One such example is the synthesis of diaquabis(hexamethylenetetramine-κN)bis(thiocyanato-κN)cobalt(II)–hexamethylenetetramine–acetonitrile (1/2/2). In this compound, the cobalt cations are octahedrally coordinated by two N-bonded thiocyanate anions, two HMT ligands, and two water molecules. The crystal structure is further stabilized by the presence of acetonitrile and additional HMT molecules as solvates, which are integrated into the crystal lattice through hydrogen bonding acs.orgrsc.orgnih.gov.

Aqueous solutions are also commonly used. A notable example is the synthesis of a calcium thiocyanate-HMT adduct, which precipitates from a saturated aqueous solution of the reactants. The resulting compound has the formula Ca(SCN)₂(C₆H₁₂N₄)₂·4H₂O rsc.org. The use of water as a solvent is advantageous due to its low cost and environmental friendliness. Similarly, Mn(II), Co(II), and Ni(II) complexes with HMT have been synthesized in water and ethanol, resulting in hydrogen-bonded structures nih.gov.

| Metal Salt | HMT | Thiocyanate Source | Solvent | Resulting Compound | Reference |

| Co(NCS)₂ | Yes | - | Acetonitrile | [Co(NCS)₂(C₆H₁₂N₄)₂(H₂O)₂]·2C₆H₁₂N₄·2CH₃CN | acs.orgrsc.org |

| Ca(SCN)₂ | Yes | - | Water | Ca(SCN)₂(C₆H₁₂N₄)₂·4H₂O | rsc.org |

| NiCl₂·6H₂O | Yes | - | Water/Ethanol | Ni(H₂O)₆₂Cl₂·4H₂O | nih.gov |

| AgNO₃ | Yes | NH₄SCN | Ethanol/Water | [Ag(4BP)(SCN)]n | researchgate.net |

Mechanochemical Synthesis Pathways

Mechanochemical synthesis, a solvent-free or low-solvent method that utilizes mechanical energy to induce chemical reactions, has emerged as a green and efficient alternative to traditional solution-based methods for the synthesis of coordination polymers and metal-organic frameworks (MOFs) rsc.orgornl.govnih.govresearchgate.net. This technique can lead to the formation of novel structures that may not be accessible through solvent-based approaches.

While specific examples of the mechanochemical synthesis of "this compound" are not extensively documented in the reviewed literature, the principles of this methodology are highly applicable. The synthesis of various MOFs, including those containing HMT as a ligand, has been successfully achieved through mechanochemistry rsc.orgresearchgate.net. For instance, ball milling has been employed for the rapid synthesis of bimetallic MOF-74 materials using solid coordination complexes as precursors rsc.org.

The general approach involves the grinding of the metal salt, HMT, and a thiocyanate source in a ball mill. The mechanical forces generated during milling can break down the crystal lattices of the reactants, increase their surface area, and promote intimate contact, thereby facilitating the chemical reaction in the solid state. This method avoids the use of bulk solvents, reducing waste and potentially leading to higher yields and shorter reaction times. Given the success of mechanochemistry in synthesizing a wide range of coordination compounds, its application to the synthesis of this compound and its derivatives represents a promising area for future research.

Precursor Chemistry and Derivatization Routes Utilizing this compound

This compound can serve as a versatile precursor for the synthesis of more complex coordination architectures. Through reactions that modify the coordination sphere or alter the counter-ions, a wide range of derivatives can be accessed.

Ligand Exchange Reactions in Coordination Sphere Assembly

Ligand exchange reactions are fundamental to coordination chemistry and play a crucial role in the synthesis of HMT-thiocyanate complexes. In these reactions, a ligand in a metal complex is replaced by another. HMT, with its four nitrogen atoms, can act as a monodentate or a bridging bidentate ligand, participating in the assembly of coordination spheres researchgate.netresearchgate.net.

The synthesis of most thiocyanate complexes involves ligand substitution reactions, typically starting from a metal salt and a source of thiocyanate ions like ammonium (B1175870) or potassium thiocyanate acs.org. In the formation of HMT-thiocyanate adducts, water or other solvent molecules coordinated to the metal ion are often replaced by HMT and thiocyanate ligands. For example, in the formation of [Fe(SCN)(H₂O)₅]²⁺, a water ligand in the hexaaquairon(III) ion is replaced by a thiocyanate ion nih.gov. Similarly, HMT can displace coordinated solvent molecules to enter the primary coordination sphere of the metal.

The ambidentate nature of the thiocyanate ligand (it can coordinate through either the nitrogen or the sulfur atom) adds another layer of complexity and opportunity in ligand exchange reactions, potentially leading to linkage isomers acs.org. The coordination mode of the thiocyanate ion can be influenced by factors such as the nature of the metal ion and the other ligands present in the coordination sphere.

Anion Metathesis and Counter-Ion Control

Anion metathesis, or salt metathesis, is a powerful technique for modifying the counter-ions in a coordination compound, which can significantly impact its solubility, stability, and crystal packing. This method has been effectively used in the synthesis of HMT-based ionic liquids, demonstrating its utility in controlling the anionic component of these systems rsc.orgresearchgate.netnih.gov.

In a typical anion metathesis reaction, a salt of the desired HMT-containing cation is reacted with a salt containing the new anion. The reaction is often driven by the precipitation of an insoluble salt. For example, HMT-based quaternary ammonium bromide salts can be subjected to metathesis with a silver salt of dicyanamide (B8802431) or a lithium salt of bis(trifluoromethanesulfonyl)imide. The precipitation of silver bromide or lithium bromide drives the reaction towards the formation of the new HMT-based ionic liquid with the desired anion nih.gov.

This approach offers a straightforward route to tune the properties of this compound derivatives by replacing the thiocyanate anion with other anions, or by introducing the thiocyanate anion into an existing HMT-containing cationic complex. For instance, reacting a HMT-metal halide complex with a soluble thiocyanate salt could lead to the exchange of the halide for the thiocyanate anion.

| Precursor Compound | Reactant for Metathesis | New Anion | Resulting Product Type | Reference |

| HMT-quaternary bromide salt | Silver dicyandiamide | Dicyanamide | HMT-based ionic liquid | nih.gov |

| HMT-quaternary bromide salt | Lithium bis(trifluoromethanesulfonyl)imide | Bis(trifluoromethanesulfonyl)imide | HMT-based ionic liquid | nih.gov |

Optimization of Synthetic Conditions and Yield Enhancement in Research Scale Operations

The optimization of synthetic conditions is crucial for maximizing the yield and purity of the desired product in any chemical synthesis. For this compound and its derivatives, several factors can be fine-tuned to enhance the efficiency of the synthesis.

One key aspect is the control of reaction temperature. For the commercial production of HMT itself, keeping the temperature of the reaction between formaldehyde (B43269) and ammonia (B1221849) low is essential to prevent side reactions and ensure a high yield. This principle can be extended to the synthesis of its coordination compounds.

The removal of by-products, such as water formed during the condensation reaction, can also drive the reaction to completion and improve the yield. A patented method for preparing HMT involves bubbling anhydrous ammonia through a dispersion of paraformaldehyde in a light hydrocarbon. The water of reaction forms an azeotrope with the hydrocarbon, which is continuously removed, leading to the precipitation of pure HMT. This strategy of azeotropic removal of water could be adapted for the synthesis of HMT adducts where water is a by-product.

The choice of reactants and their stoichiometry is another critical parameter. For example, in the synthesis of copper(I) halide MOFs with HMT, the careful control of the copper source (CuI vs. CuBr) and the presence of excess halide ions were found to influence the dimensionality and chirality of the final product. Photocatalytic synthesis methods are also being explored, where parameters such as catalyst loading, light intensity, and the presence of co-reagents can be optimized to achieve high formation rates of HMT and coupled products like hydrogen gas acs.orgnih.gov.

Strategies for enhancing the catalytic activity of coordination polymers, such as through hierarchical structuring, can also be considered as a form of yield enhancement in catalytic applications of these materials.

| Optimization Strategy | Parameter to Control | Effect on Synthesis | Reference |

| Temperature Control | Reaction Temperature | Prevents side reactions, improves yield | |

| By-product Removal | Water | Drives reaction to completion | |

| Product Recovery | Evaporation/Precipitation | Increases overall yield | rsc.org |

| Reactant Stoichiometry | Molar ratios of reactants | Influences product structure and purity | |

| Photocatalysis | Catalyst loading, light intensity | Enhances reaction rate and product formation | acs.orgnih.gov |

Elucidation of Reaction Mechanisms and Kinetics Involving Hexamethylenetetraminethiocyanate

Mechanistic Investigations of Complex Formation with Metal Centers

Hexamethylenetetramine (HMTA) is a versatile ligand capable of coordinating to metal ions through its four equivalent nitrogen atoms, which possess lone pairs of electrons. at.ua The thiocyanate (B1210189) anion (SCN⁻) is an ambidentate ligand, meaning it can coordinate to a metal center through either the sulfur or the nitrogen atom. wikipedia.org This dual nature of the thiocyanate ligand, combined with the multidentate character of HMTA, leads to a rich coordination chemistry for hexamethylenetetraminethiocyanate.

In the formation of metal complexes, both HMTA and thiocyanate can act as ligands. For instance, in the crystal structure of diaquabis(hexamethylenetetramine-κN)bis(thiocyanato-κN)cobalt(II)–hexamethylenetetramine–acetonitrile (B52724) (1/2/2), the cobalt(II) cation is coordinated by two HMTA molecules and two N-bonded thiocyanate anions, forming a distorted trans-CoN₄O₂ octahedron. nih.gov This demonstrates that both components of this compound can simultaneously coordinate to a metal center. The thiocyanate ion's preference for N-bonding with first-row transition metals like cobalt(II) is consistent with Hard and Soft Acid and Base (HSAB) theory, which classifies these metals as hard acids. wikipedia.org

The formation of such complexes involves the substitution of existing ligands (often solvent molecules) on the metal center with HMTA and thiocyanate. The mechanism of these ligand substitution reactions can be associative, dissociative, or an interchange mechanism, depending on the nature of the metal ion, the ligands, and the reaction conditions. inorgchemres.org

Kinetic studies of ligand association and dissociation are essential for understanding the stability and reactivity of metal complexes of this compound. The rates of these processes can be determined by monitoring changes in spectroscopic properties or by using techniques like mass spectrometry to follow the exchange of labeled ligands. nih.gov

The kinetics of ligand exchange reactions are influenced by several factors, including the nature of the incoming and leaving ligands, the metal center, and the solvent. nih.govsemanticscholar.org For instance, the rate of ligand exchange can be accelerated by the presence of a base, which can deprotonate the incoming ligand and increase its nucleophilicity. semanticscholar.org In the context of this compound, the association rate would depend on the lability of the ligands already coordinated to the metal ion and the concentration of the HMTA and thiocyanate species in solution.

The formation of coordination bonds between a metal ion and this compound can proceed through various pathways. A likely pathway involves the initial formation of a metal-thiocyanate complex, followed by the coordination of HMTA. The thiocyanate ion is a strong complexing ligand and can readily displace weaker ligands like water from the coordination sphere of a metal ion. zenodo.org

In some cases, the HMTA molecule may not directly coordinate to the metal center but can be involved in the crystal lattice through hydrogen bonding, as observed in the cobalt(II) complex mentioned earlier, where additional HMTA molecules act as solvates. nih.gov This highlights the dual role HMTA can play in the formation of solid-state structures.

The thiocyanate ion itself can exhibit linkage isomerism, coordinating through either the nitrogen or the sulfur atom. wikipedia.org The preferred coordination mode depends on the metal ion. For instance, with harder metal ions, N-coordination is favored, while with softer metal ions, S-coordination is more common. wikipedia.org In some cases, both coordination modes can be present in the same complex. wikipedia.org The thiocyanate can also act as a bridging ligand, connecting two metal centers. mdpi.com

Thermochemical and Kinetic Analysis of this compound Reactivity

The reactivity of this compound is also governed by its thermochemical properties and the kinetics of its transformations.

The activation energy (Ea) is a critical parameter that determines the rate of a chemical reaction. A higher activation energy corresponds to a slower reaction rate. The activation energy for the decomposition of hexamethylenetetramine has been determined to be in the range of 130–140 kJ mol⁻¹. researchgate.net This value provides an estimate for the energy barrier that needs to be overcome for the decomposition of the HMTA component of the compound.

In catalyzed reactions, the activation energy is lowered. For example, in the platinum nanoparticle-catalyzed reaction between hexacyanoferrate(III) and thiosulfate (B1220275) ions, the activation energy was significantly reduced from 38.3 ± 2.0 kJ/mol (uncatalyzed) to 17.6 ± 0.9 kJ/mol (catalyzed) in the lower temperature range. researchgate.net This demonstrates the potential for catalysts to significantly influence the kinetics of reactions involving thiocyanate. While specific activation energies for reactions of this compound are not widely reported, it is expected that they would be influenced by factors such as the presence of catalysts and the nature of the reacting species.

The rate constants of reactions involving this compound are influenced by various parameters, including temperature, concentration, and the nature of the solvent.

Temperature: Generally, an increase in temperature leads to an increase in the reaction rate, as more molecules possess sufficient energy to overcome the activation energy barrier. researchgate.net

Concentration: The rate of a reaction typically increases with the concentration of the reactants. For the formation of HMTA from ammonia (B1221849) and formaldehyde (B43269), the reaction is first-order in ammonia concentration and second-order in formaldehyde concentration. researchgate.net The decomposition of thiocyanate in natural aquatic systems also shows a dependence on its concentration, following Michaelis-Menten kinetics. nih.gov In aqueous solutions of HMTA, at low concentrations, the dominant interaction is with water, while at higher concentrations, self-aggregation occurs. researchgate.net

Solvent: The solvent can significantly influence reaction rates by stabilizing or destabilizing reactants, transition states, and products. The presence of dimethyl sulfoxide (B87167) (DMSO) in a system containing thiocyanate can greatly affect the distribution coefficients of metal ions in ion-exchange processes, indicating a strong influence on complex formation. zenodo.org

Catalytic Role of this compound in Chemical Transformations (Non-Biological)

Hexamethylenetetramine itself can act as a catalyst in various chemical reactions. It is used as a base catalyst in the synthesis of phenolic gels, where it can decompose to produce ammonia and formaldehyde, which in turn influence the polymerization process. washington.edu The catalytic behavior of HMTA can be complex, with different reaction pathways possible depending on the solvent system. washington.edu For instance, in tert-butanol, it can act as a reactive catalyst, while in aqueous mixtures, it behaves more like a traditional base catalyst. washington.edu

The thiocyanate ion can also play a catalytic role. It has been shown to catalyze the decomposition of the C,C′-dithiodiformamidinium ion through nucleophilic attack. rsc.org Furthermore, in reactions involving ruthenium arene complexes, the addition of thiocyanate to a tetrazine ligand is significantly faster than the reaction with other nucleophiles, suggesting a catalytic effect. nih.gov

Given the catalytic activities of both its components, this compound has the potential to be a versatile catalyst. The specific catalytic applications would depend on the reaction conditions and the substrate. For example, the basic nature of the HMTA moiety could be utilized in base-catalyzed reactions, while the nucleophilic character of the thiocyanate ion could be exploited in other transformations.

Scientific Data on the Catalytic Mechanisms and Kinetics of this compound Remains Undocumented

A thorough review of available scientific literature reveals a significant gap in the understanding of the chemical compound this compound, specifically concerning its role in catalytic processes and the kinetics of reactions it may promote. Despite the well-documented individual chemical properties and applications of its constituent components, hexamethylenetetramine (also known as methenamine (B1676377) or urotropine) and the thiocyanate ion, their combined entity as "this compound" is not described in the context of catalysis.

Consequently, the development of an article detailing the "," including mechanistic models for catalytic cycles and kinetic rate laws for promoted reactions, cannot be fulfilled at this time due to the absence of published research findings on these specific topics.

Hexamethylenetetramine is recognized as a versatile reagent in organic synthesis, participating in reactions such as the Duff, Sommelet, and Delepine reactions. It can also act as a catalyst in specific reactions, for instance, in the manufacturing of urea. The thiocyanate ion is known for its role as a ligand in coordination chemistry and its involvement in biological systems, including its oxidation by peroxidases.

Without primary research data, any attempt to construct an article on the specified topics would be purely speculative and would not meet the required standards of scientific accuracy and authoritativeness. Further investigation into the potential catalytic applications of this compound would be necessary to generate the specific information requested.

Advanced Structural Elucidation and Characterization Methodologies for Hexamethylenetetraminethiocyanate

Spectroscopic Analysis Methodologies

Spectroscopic techniques are indispensable for elucidating the structural features of hexamethylenetetraminethiocyanate by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic compounds in solution. msu.edu It operates on the principle that atomic nuclei with a non-zero spin, when placed in a magnetic field, can absorb and re-emit electromagnetic radiation at a specific resonance frequency. jackwestin.com For this compound, ¹H and ¹³C NMR are the most relevant techniques.

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the protons of the hexamethylenetetramine moiety. The chemical shift of these protons provides information about their local electronic environment. youtube.com Protons in different chemical environments will have different resonance frequencies. jackwestin.com The integration of the signals, or the area under each peak, is proportional to the number of protons giving rise to that signal. youtube.com Furthermore, spin-spin coupling between adjacent non-equivalent protons can lead to the splitting of signals into multiplets, which provides valuable information about the connectivity of the atoms. jackwestin.com

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. msu.edu The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, which often allows for the resolution of all carbon signals, even in complex molecules. youtube.com

For molecules with complex and overlapping NMR spectra, one-dimensional techniques may not be sufficient to fully resolve all the signals and determine the complete structure. In such cases, two-dimensional (2D) NMR spectroscopy is employed. youtube.com 2D NMR experiments plot the data on two frequency axes, revealing correlations between different nuclei. youtube.com

Common 2D NMR techniques that would be beneficial for the structural elucidation of this compound include:

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. youtube.com It helps in identifying neighboring protons and piecing together molecular fragments.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These techniques correlate the chemical shifts of protons directly bonded to carbon atoms. youtube.com This allows for the unambiguous assignment of proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. youtube.com It is particularly useful for identifying quaternary carbons and for connecting different molecular fragments.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. youtube.com The resulting spectra serve as a unique "fingerprint" for the compound, allowing for its identification and providing information about its functional groups and bonding. youtube.comyoutube.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). For a vibration to be IR active, it must result in a change in the molecule's dipole moment. youtube.com Key expected vibrational bands for this compound would include:

C-H stretching and bending vibrations from the methylene (B1212753) groups of the hexamethylenetetramine core.

C-N stretching vibrations within the heterocyclic cage.

The characteristic stretching vibration of the thiocyanate (B1210189) (SCN⁻) group, which is typically a strong and sharp band.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique. When monochromatic light (usually from a laser) interacts with a molecule, most of the light is scattered at the same frequency (Rayleigh scattering). However, a small fraction is scattered at a different frequency (Raman scattering), with the frequency shift corresponding to the vibrational energy levels of the molecule. youtube.com For a vibration to be Raman active, it must cause a change in the polarizability of the molecule. youtube.com

The combination of IR and Raman spectroscopy is powerful due to the "rule of mutual exclusion." For molecules with a center of symmetry, vibrations that are IR active are Raman inactive, and vice versa. youtube.com Analyzing both spectra can therefore provide insights into the symmetry of the this compound molecule.

A representative table of expected vibrational frequencies is provided below:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Methylene (-CH₂) | Symmetric & Asymmetric Stretching | 2850 - 2960 | IR, Raman |

| Methylene (-CH₂) | Bending (Scissoring) | 1450 - 1470 | IR, Raman |

| C-N (amine) | Stretching | 1000 - 1250 | IR, Raman |

| Thiocyanate (-SCN) | Stretching | 2000 - 2200 | IR, Raman |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule. nih.gov The process involves ionizing the sample, separating the resulting ions based on their m/z ratio, and detecting them.

For this compound, mass spectrometry would confirm the molecular weight of the intact ion and provide valuable structural information through the analysis of its fragments. The fragmentation pattern is often unique to a specific compound and can be used to identify it.

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, often to four or more decimal places. nih.govyoutube.com This high accuracy allows for the determination of the elemental composition of a molecule from its exact mass. nih.gov Techniques such as time-of-flight (TOF) and Orbitrap mass analyzers are commonly used to achieve high resolution. copernicus.orgyoutube.com

For this compound, HRMS would be able to:

Confirm the elemental formula: By measuring the exact mass of the molecular ion, it is possible to distinguish between different chemical formulas that may have the same nominal mass.

A hypothetical high-resolution mass spectrometry data table for the molecular ion of this compound is shown below:

| Ion | Calculated Exact Mass | Measured Exact Mass | Mass Error (ppm) | Elemental Composition |

| [M+H]⁺ | 199.0915 | 199.0912 | -1.5 | C₇H₁₃N₅S |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. youtube.com It relies on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the individual atoms can be determined. youtube.com

For this compound, a single-crystal X-ray diffraction study would provide definitive information on:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.

Conformation: The exact three-dimensional shape of the molecule in the solid state.

Intermolecular interactions: How the molecules are packed together in the crystal lattice, including details of any hydrogen bonding or other non-covalent interactions involving the thiocyanate anion and the hexamethylenetetramine cation.

This technique is crucial for understanding the solid-state properties of the compound and can reveal subtle structural details that are not accessible through spectroscopic methods alone. In cases where suitable single crystals cannot be obtained, powder X-ray diffraction can be used to obtain information about the crystal system and unit cell parameters. For particularly challenging microcrystalline materials, advanced techniques like small-molecule serial femtosecond X-ray crystallography (smSFX) can be employed. nih.gov

Single Crystal X-ray Diffraction Methodologies

Single Crystal X-ray Diffraction (SC-XRD) stands as the most powerful technique for determining the precise three-dimensional atomic arrangement of a crystalline solid like this compound. mdpi.comhzdr.de This non-destructive method provides detailed information on unit cell dimensions, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's fundamental physicochemical properties. carleton.edu

The process begins with the growth of a suitable single crystal, often achieved through slow evaporation of a solvent. This crystal is then mounted on a goniometer within an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which diffracts the X-rays in a unique pattern based on its internal lattice structure. carleton.edu By rotating the crystal and collecting the diffraction data, a complete three-dimensional map of the electron density can be constructed. This data is then refined to yield a precise structural model of the molecule. hzdr.decarleton.edu For a compound like this compound, SC-XRD would unequivocally determine the spatial relationship between the hexamethylenetetramine cation and the thiocyanate anion, including the geometry of hydrogen bonds that may be present.

| Parameter | Description |

| Crystal System | The symmetry classification of the crystal lattice (e.g., Monoclinic, Orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the cell axes and the angles between them. |

| Volume (V) | The volume of the unit cell. |

| Z | The number of formula units per unit cell. |

| Bond Lengths | The distances between bonded atoms (e.g., C-N, N-C-N). |

| Bond Angles | The angles formed by three connected atoms (e.g., C-N-C). |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

This table represents typical data obtained from a Single Crystal X-ray Diffraction analysis.

Powder X-ray Diffraction for Phase Identification and Purity Assessment

Powder X-ray Diffraction (PXRD) is a complementary and more rapid technique used to analyze the bulk crystalline nature of a sample. libretexts.org Unlike SC-XRD, which requires a perfect single crystal, PXRD is performed on a finely powdered sample containing a vast number of randomly oriented microcrystals. youtube.com This method is exceptionally useful for routine phase identification and for assessing the purity of a synthesized batch of this compound.

In a PXRD experiment, a monochromatic X-ray beam is directed at the powdered sample. The diffracted X-rays are recorded by a detector, generating a characteristic diffraction pattern that plots intensity versus the diffraction angle (2θ). libretexts.org This pattern serves as a unique "fingerprint" for a specific crystalline solid. By comparing the obtained PXRD pattern of a this compound sample to a known reference pattern (either from a database or from a previously characterized pure sample), its identity and phase purity can be confirmed. scielo.org.mx The presence of unexpected peaks would indicate contamination with other crystalline phases or impurities.

| Reference 2θ Angle (°) | Sample 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) | Phase Identification |

| 15.5 | 15.5 | 5.71 | 100 | This compound |

| 22.0 | 22.0 | 4.04 | 85 | This compound |

| 27.8 | 27.8 | 3.21 | 60 | This compound |

| 31.2 | 31.2 | 2.86 | 75 | This compound |

| - | 33.5 | 2.67 | 15 | Impurity/Unknown Phase |

This table provides a hypothetical example of using Powder X-ray Diffraction data to assess the purity of a this compound sample.

Chromatographic and Separation Science Methodologies for Purity and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing it within complex mixtures. These methods separate components based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the non-volatile and thermally unstable compound analysis, making it well-suited for the quantification and purity assessment of this compound. A validated HPLC method can separate the parent compound from its precursors, degradation products, and other impurities.

Method development involves optimizing several key parameters to achieve a robust and reliable separation. A common approach for the analysis of the parent compound, hexamethylenetetramine, involves using a strong cation exchange (SCX) column. nih.gov The sample, dissolved in a suitable solvent, is injected into the HPLC system. The mobile phase, typically a buffered aqueous solution mixed with an organic modifier like methanol, carries the sample through the column. nih.gov Detection is often accomplished using a photodiode array (PDA) detector. nih.gov A well-developed method will show a linear calibration curve over a defined concentration range with high correlation coefficients (e.g., r² = 0.999). nih.gov The method's precision is evaluated by the relative standard deviation (RSD), which should be low, and its accuracy is confirmed by recovery studies, with typical ranges between 91.6% and 103.8%. nih.gov

| Parameter | Condition |

| Chromatograph | High-Performance Liquid Chromatograph |

| Column | Zorbax SCX-300 or equivalent |

| Mobile Phase | Buffered aqueous solution/Methanol mixture |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detector | Photodiode Array (PDA) |

| Wavelength | Determined by UV absorbance maximum |

| Limit of Detection (LOD) | ~0.3 mg/kg |

| Limit of Quantification (LOQ) | ~1.0 mg/kg |

This table outlines typical parameters for an HPLC method for the analysis of the hexamethylenetetramine moiety, based on established methods. nih.gov

Gas Chromatography (GC) for Volatile Species Analysis

While this compound itself is a non-volatile salt, Gas Chromatography (GC) is an invaluable tool for detecting and quantifying any volatile or semi-volatile impurities that may be present in the sample. nih.gov Such impurities could include residual solvents from synthesis or volatile degradation products. The technique is often coupled with a mass spectrometer (GC-MS), which provides high selectivity and confident identification of the separated components. nih.gov

In a typical GC analysis, the sample is introduced into a heated inlet, which volatilizes the target analytes. An inert carrier gas (e.g., helium) sweeps the volatile components onto a capillary column. The separation occurs based on the analytes' boiling points and their interactions with the column's stationary phase. For enhanced sensitivity and specificity, tandem mass spectrometry (GC-MS/MS) can be employed. nih.gov The development of a GC method would focus on establishing parameters that allow for the detection and quantification of potential contaminants, with detection limits often reaching the nanogram-per-milliliter (ng/mL) level. nih.gov

| Parameter | Condition |

| Chromatograph | Gas Chromatograph with Mass Spectrometer (GC-MS) |

| Column | DB-5ms or equivalent capillary column |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 50 °C to 280 °C) |

| Ionization Mode | Electron Impact (EI) |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

This table describes typical parameters for a GC-MS method used for analyzing volatile impurities potentially present in a this compound sample.

Elemental Analysis Techniques for Compositional Verification

Elemental analysis provides the fundamental, quantitative determination of the mass percentages of carbon, hydrogen, nitrogen, and sulfur within a purified sample of this compound. This technique is critical for verifying the compound's empirical formula (C₇H₁₂N₅S) and confirming its compositional purity.

The most common method for determining C, H, N, and S is combustion analysis. intertek.com A small, precisely weighed amount of the sample is combusted at a very high temperature in an oxygen-rich atmosphere. This process converts all carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂) or its oxides (which are then reduced back to N₂), and sulfur to sulfur dioxide (SO₂). These combustion products are then separated and quantified by a detector. The results are compared against the theoretical values calculated from the compound's molecular formula. A close agreement between the experimental and theoretical percentages is a strong indicator of the sample's identity and purity. intertek.comthermofisher.com

| Element | Theoretical Mass % (for C₇H₁₂N₅S) | Experimental Mass % (Example) |

| Carbon (C) | 42.40 | 42.35 |

| Hydrogen (H) | 6.10 | 6.15 |

| Nitrogen (N) | 35.32 | 35.28 |

| Sulfur (S) | 16.17 | 16.12 |

This table shows a comparison between the theoretical elemental composition of this compound and typical results from an experimental elemental analysis.

Theoretical and Computational Chemistry Approaches to Hexamethylenetetraminethiocyanate Systems

Quantum Chemical Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. It is particularly well-suited for studying the electronic structure of coordination compounds and molecular crystals containing hexamethylenetetramine and thiocyanate (B1210189).

DFT studies on coordination polymers and complexes incorporating both HMTA and thiocyanate ligands provide critical information about molecular orbitals and charge distribution. For instance, in a novel nickel(II) complex, [Ni(NCS)₄(C₆H₁₃N₄)₂], DFT calculations, in conjunction with Hirshfeld surface analysis, have been used to analyze the interactions between the constituent atoms. nih.gov Such analyses help in understanding the distribution of electron density and the nature of the intermolecular forces that dictate the crystal packing.

In studies of other related systems, such as a dinuclear mixed-valence cobalt(III)/cobalt(II) complex with thiocyanate ligands, DFT has been employed to evaluate key supramolecular interactions. nih.gov Techniques like molecular electrostatic potential (MEP) mapping, the quantum theory of atoms in molecules (QTAIM), and the noncovalent interaction (NCI) plot are used to quantify hydrogen bonds and other noncovalent contacts that stabilize the solid-state structure. nih.gov These methods reveal the energetic and directional features of these interactions, which are crucial for the rational design of new materials. nih.gov

Furthermore, DFT calculations have been instrumental in understanding the electronic properties of the thiocyanate anion itself and how it behaves in different chemical environments. Studies on the interfacial structure of aqueous thiocyanate solutions have used DFT to reveal the formation of ion clusters. rsc.org In the context of metal complexes, DFT has shown that the substitution of ligands like dppz with thiocyanate groups acts as an electron-withdrawing group, influencing the electronic properties of the complex. nih.gov The analysis of frontier molecular orbitals (HOMO and LUMO) in these systems helps in predicting their reactivity and electronic transition properties. nih.gov

The following table summarizes key findings from DFT studies on related systems:

| System Studied | DFT Method/Analysis | Key Findings on Electronic Structure and Bonding |

| [Ni(NCS)₄(C₆H₁₃N₄)₂] | Hirshfeld Surface Analysis | Provides an overview of the interactions between different atoms in the crystal structure. nih.gov |

| Dinuclear Co(III)/Co(II) Complex | MEP, QTAIM, NCIplot | Quantifies the energetic and directional features of dominant hydrogen bonds, revealing their structure-directing role. nih.gov |

| Aqueous NaSCN Solution | DFT Calculations | Revealed the formation of SCN⁻ ion clusters at the air/water interface. rsc.org |

| Re(I) dppz Complexes | DFT Calculations | Substitution with SCN groups demonstrates typical electron-withdrawing behavior, affecting the complex's electronic properties. nih.gov |

| Cu(II)-L-glutamine Complex | DFT, Hirshfeld Surface Analysis | H⋯O/O⋯H and H⋯H interactions are primarily responsible for structural and thermal stability. nih.gov |

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theoretical accuracy. While computationally more demanding than DFT, they are invaluable for benchmarking and for systems where electron correlation effects are particularly important.

For the thiocyanate anion and its radical derivatives, ab initio studies have been crucial in determining their structure, bonding, and spectra. researchgate.net These calculations can accurately predict the vibrational frequencies and geometries of species like the (SCN)₂⁻ radical anion, showing, for example, a significant weakening of the S-S and C≡N bonds compared to neutral thiocyanogen. researchgate.net High-level ab initio methods are also essential for studying temporary anions, which are unstable with respect to electron detachment and cannot be adequately described by standard variational methods. utah.edu

In the broader context of transition metal complexes, high-level ab initio calculations, such as multireference configuration interaction (MRCI), are employed to accurately predict the properties of ground and excited electronic states, which is vital for understanding their photochemical and photophysical behavior. nih.gov While specific high-accuracy ab initio studies on a simple salt of hexamethylenetetraminethiocyanate are not prominent in the literature, the principles and methodologies are well-established for its constituent ions and related complexes.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular dynamics simulations model the time-dependent behavior of molecular systems, providing a "computational microscope" to observe atomic and molecular motions. nih.gov This is particularly useful for studying the conformational flexibility of molecules and the influence of their environment.

MD simulations are powerful for investigating the complex interplay of intermolecular forces, including hydrogen bonding and van der Waals interactions, as well as the effects of solvents on molecular structure and dynamics. For systems containing hexamethylenetetramine and thiocyanate, MD can shed light on how these species interact with each other and with solvent molecules.

Classical MD simulations have been used to study the solvation structure and dynamics of the thiocyanate anion in mixed solvents like N,N-dimethylformamide (DMF) and water. nih.gov These simulations have shown a preferential solvation of the SCN⁻ anion by water molecules due to strong hydrogen bonding. The simulations can identify distinct solvation shells around the anion and calculate properties like residence times of solvent molecules in these shells. nih.gov Such studies are critical for understanding reaction kinetics and thermodynamics in solution.

In a broader sense, MD simulations are used to understand the molecular organization of complex systems, such as the formation of nanoparticles from polymers and nucleic acids, by providing insights into the molecular interactions driving the assembly process. nih.gov

Hexamethylenetetramine is known for its rigid, cage-like structure, which results in a lack of conformational flexibility. researchgate.net This rigidity is a key feature in its role as a building block in coordination polymers and supramolecular assemblies. However, even in this rigid molecule, DFT analysis has shown that interactions such as hydrogen bonding can alter its Td symmetry, leading to small but systematic differences in N-C bond distances. nih.gov

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, identifying intermediates, and calculating the energy barriers of transition states.

For hexamethylenetetramine, computational studies combined with experimental techniques like NMR have been used to investigate its thermal decomposition. rsc.orgresearchgate.net DFT calculations can propose the structures of various decomposition products and intermediates, providing a detailed mechanistic understanding of the process. rsc.org

On the other hand, the reactivity of the thiocyanate ion has also been a subject of computational investigation. For instance, the reaction of the thiocyanate anion with a thiocyanate radical to form the (SCN)₂⁻ radical ion has been shown to be thermodynamically favorable through DFT calculations. researchgate.net Understanding such fundamental reaction pathways is crucial for applications in various fields, including the development of redox systems and the mitigation of corrosion.

Potential Energy Surface Exploration

The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a system as a function of its atomic coordinates. hbni.ac.in Exploration of the PES allows for the identification of stable isomers, transition states, and reaction pathways.

While a comprehensive PES exploration specifically for the formation or reactions of the isolated this compound salt is not extensively documented in the reviewed literature, studies on the formation of its core component, hexamethylenetetramine (HMT), provide valuable insights. The formation of HMT from ammonia (B1221849) (NH₃) and formaldehyde (B43269) (H₂CO) has been investigated using Density Functional Theory (DFT) calculations. These studies map out the reaction pathway, identifying key intermediates and transition states on the potential energy surface. For instance, the reaction between NH₃ and H₂CO to form aminomethanol (B12090428) (NH₂CH₂OH) is a crucial initial step. researchgate.net The calculated potential energy surface for this reaction helps in understanding the mechanism and kinetics of HMT synthesis. researchgate.net

Furthermore, computational studies on HMT and its van der Waals clusters with various solvent molecules have explored the energetics and relaxation dynamics upon electronic excitation. These studies utilize methods like (1+1) mass-resolved excitation spectroscopy to probe the electronic transitions and characterize the interaction energies. colostate.edu The insights gained from the PES of HMT formation and its interactions are foundational for understanding the stability and potential reaction coordinates of the larger this compound system.

Predictive Modeling of Reactivity and Selectivity

Predictive modeling in computational chemistry aims to forecast the chemical behavior of molecules, including their reactivity and the selectivity of their reactions. rsc.orgacs.orgnih.gov This is often achieved through the analysis of electronic structure properties derived from quantum mechanical calculations.

For hexamethylenetetramine and its derivatives, predictive modeling has been employed to understand their role in various chemical transformations. For example, the thermal decomposition of hexamethylenetetramine has been studied computationally to elucidate the reaction mechanism and identify intermediates. researchgate.net Such models can predict the conditions under which decomposition occurs and the likely products that will be formed.

In the context of coordination complexes involving HMT and thiocyanate, Frontier Molecular Orbital (FMO) analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool for predicting reactivity. The energies and spatial distributions of the HOMO and LUMO can indicate the most likely sites for nucleophilic and electrophilic attack, respectively. For instance, in a zinc-thiocyanate complex, the HOMO and LUMO surfaces were calculated to understand its chemical and biological activities. jyu.fi

Furthermore, the development of theoretical models for processes like chemical bath deposition of ZnO nanowires, where HMT is used as a reactant, showcases the predictive power of computational chemistry in materials science. mdpi.com These models can predict the influence of reaction conditions on the growth kinetics and morphology of the resulting nanomaterials. mdpi.com While direct predictive modeling of the reactivity of the this compound salt is scarce, the principles derived from its components and related systems provide a strong basis for such predictions.

Ligand Field Theory and Molecular Orbital Theory Applications in Coordination Complexes

Hexamethylenetetramine and the thiocyanate anion are both effective ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions. Ligand Field Theory (LFT) and Molecular Orbital (MO) Theory are essential frameworks for understanding the electronic structure, bonding, and properties of these coordination complexes. slideshare.netmit.eduwhiterose.ac.uk

Ligand Field Theory, an extension of crystal field theory, provides a description of the splitting of metal d-orbitals under the influence of the electric field created by the surrounding ligands. scribd.com The nature of the ligand—whether it is a strong-field or weak-field ligand—determines the magnitude of this splitting, which in turn influences the magnetic properties and electronic spectra of the complex. For instance, in cobalt(II) complexes, the choice of ligand can determine whether a high-spin or low-spin complex is formed. scielo.org.mx Hexamethylenetetramine, with its nitrogen donor atoms, typically acts as a σ-donor ligand.

Molecular Orbital Theory offers a more complete picture of bonding by considering the overlap of metal and ligand orbitals to form bonding, anti-bonding, and non-bonding molecular orbitals. researchgate.net This approach is crucial for understanding the nuances of bonding with ambidentate ligands like thiocyanate (SCN⁻), which can coordinate to a metal center through either the nitrogen (isothiocyanate) or the sulfur (thiocyanate) atom. researchgate.net DFT and time-dependent DFT (TD-DFT) calculations are often used to construct MO diagrams and analyze the electronic transitions in these complexes. researchgate.net

Non Biological Applications of Hexamethylenetetraminethiocyanate

Role in Materials Science and Engineering

In the realm of materials science, the compound serves as a valuable building block and precursor, contributing to the development of advanced inorganic materials, coordination polymers, and potentially sensing technologies. The synergy between the cage-like structure of HMT and the versatile coordinating ability of the thiocyanate (B1210189) ion enables the formation of diverse and functional materials.

Complexes containing both hexamethylenetetramine and thiocyanate have been identified as promising precursors for the synthesis of advanced inorganic materials, particularly metal sulfides and oxides. The thermal decomposition of these complexes offers a route to produce nanoparticles with controlled composition and structure.

A notable example is a strontium(II) thiocyanate complex templated by hexamethylenetetramine, [Sr(H₂O)₆(SCN)₂]·2HMTA. northeastern.edu This water-soluble and air-stable crystalline solid has been suggested as a suitable single-source precursor for the formation of strontium oxide (SrO) or strontium sulfide (B99878) (SrS) nanoparticles through thermal decomposition. northeastern.edu The controlled breakdown of this complex allows for the formation of these inorganic materials at the nanoscale, which is crucial for applications in electronics, catalysis, and ceramics.

The thiocyanate ion (SCN⁻) itself is a known sulfur source in the synthesis of various metal sulfide nanoparticles. dntb.gov.uanih.govresearchgate.netnih.gov At high temperatures, it can decompose to provide the sulfide ions necessary for the formation of materials like ZnS, CdS, and PbS. nih.govutrgv.edu The presence of HMT in the precursor complex can influence the decomposition process, potentially affecting the size, morphology, and crystallinity of the resulting nanoparticles by acting as a templating agent or by releasing gaseous byproducts that control the reaction environment.

Table 1: Hexamethylenetetramine-Thiocyanate Complex as an Inorganic Material Precursor This table is interactive. Click on the headers to sort.

| Precursor Complex | Target Material(s) | Synthesis Method | Potential Application of Product | Reference |

|---|

Both hexamethylenetetramine and the thiocyanate anion are extensively used as ligands in the construction of coordination polymers and metal-organic frameworks (MOFs). nih.gov HMT is a versatile, tetra-functional N-donor ligand that can bridge multiple metal centers, while the thiocyanate ion is an ambidentate ligand that can coordinate to metals through either its nitrogen or sulfur atom, or bridge them. nih.govresearchgate.net

The combination of metal ions, thiocyanate, and HMT leads to the formation of a wide variety of supramolecular structures with different dimensionalities and properties. In many of these structures, HMT can act as a coordinating ligand directly bound to the metal center or as a guest molecule held within the crystal lattice by hydrogen bonds.

For instance, several cobalt(II) thiocyanate complexes incorporating HMT have been synthesized and structurally characterized. nih.gov In the compound [Co(NCS)₂(C₆H₁₂N₄)₂(H₂O)₂]·2C₆H₁₂N₄·2C₂H₃N, the central cobalt atom is coordinated by two thiocyanate anions, two HMT molecules, and two water molecules, forming a discrete complex. nih.gov These individual complexes are then interconnected by additional HMT and acetonitrile (B52724) solvent molecules through an extensive network of hydrogen bonds, creating a three-dimensional architecture. nih.gov

In other related structures, such as [Co(NCS)₂(H₂O)₄]·2C₆H₁₂N₄, the HMT molecules are not directly coordinated to the cobalt ion but act as space-filling and structure-directing guest molecules, held in place by hydrogen bonds. nih.gov The specific role of HMT and the coordination mode of the thiocyanate ligand are crucial in determining the final topology and properties of the resulting coordination polymer or MOF.

Table 2: Examples of Cobalt(II)-Hexamethylenetetramine-Thiocyanate Complexes This table is interactive. Click on the headers to sort.

| Compound Formula | Role of HMT | Coordination Environment of Co(II) | Reference |

|---|---|---|---|

| [Co(NCS)₂(C₆H₁₂N₄)₂(H₂O)₂]·2C₆H₁₂N₄·2C₂H₃N | Coordinating Ligand & Guest Molecule | Distorted trans-CoN₄O₂ octahedron | nih.gov |

| [Co(NCS)₂(H₂O)₄]·2C₆H₁₂N₄ | Guest Molecule | trans-CoN₂O₄ octahedron | nih.gov |

While metal complexes are employed in the development of chemical sensors, specific applications of the compound "hexamethylenetetraminethiocyanate" in non-biological sensing technologies are not widely documented in the reviewed literature.

However, the components of the compound have been investigated for sensing purposes. Potentiometric sensors for the detection of the thiocyanate anion (SCN⁻) have been developed using various metal complexes as the active electrode material. nih.gov For example, sulfadimidine-metal complexes of Fe(III) and Cu(II) have been used to create modified carbon paste electrodes for the determination of thiocyanate concentrations in various samples. nih.gov Other approaches include colorimetric sensors for thiocyanate detection. researchgate.net

Hexamethylenetetramine itself has not been a primary component in these specific sensor designs, which focus on the selective interaction between the metal center and the thiocyanate ion. The potential for a combined hexamethylenetetramine-thiocyanate complex to be used in a sensor would likely depend on its ability to selectively and measurably interact with a target analyte, a research area that remains to be explored.

Catalytic Applications in Organic and Inorganic Synthesis (Non-Biological)

The catalytic activity of this compound itself is not extensively reported. However, both HMT and metal-thiocyanate complexes exhibit catalytic properties in a range of non-biological chemical reactions. Their roles can be as primary catalysts, co-catalysts, or reaction promoters, influencing reaction rates and product selectivity.

Hexamethylenetetramine has been employed as a base catalyst in various organic reactions. For instance, it is used to catalyze the polycondensation of resorcinol (B1680541) and furaldehyde to produce carbon cryogels, which are porous materials with applications in energy storage. washington.edu In this process, HMT's catalytic effect can be tuned by the solvent system, influencing the porosity and pore size of the final carbon material. washington.edu

Inorganic metal thiocyanates are also emerging as a class of catalysts. nih.gov For example, tin(II) thiocyanate (Sn(NCS)₂) is used as a catalyst in the formation of polyurethane foam, and certain perovskitoid-type thiocyanate complexes have been investigated for organophosphate hydrolysis and water photo-oxidation. nih.gov The diversity in structure and bonding within metal thiocyanates suggests a broad potential for future catalytic applications. nih.gov While these examples show the catalytic potential of the individual components, research into the catalytic activity of combined metal-hexamethylenetetramine-thiocyanate complexes is still a developing area.

In the context of materials synthesis, which is often a catalytically driven process, the decomposition of HMT can produce species like ammonia (B1221849) and formaldehyde (B43269). washington.edu These decomposition products can themselves act as catalysts or pH modulators in solution, thereby promoting or directing the course of a chemical reaction. This is particularly relevant in the synthesis of gels and porous materials where HMT is used as the catalyst. washington.edu The specific role of the this compound compound as a co-catalyst or promoter in non-biological synthesis remains an area for further investigation.

Advanced Chemical Process Development and Optimization of this compound

The industrial-scale production of specialty chemicals like this compound necessitates a focus on process development and optimization to ensure economic viability, product quality, and environmental sustainability. This section explores the key aspects of its synthesis, reaction control, and avenues for improving process efficiency and sustainability.

Industrial Synthesis and Reaction Control

The primary route for the industrial synthesis of a hexamethylenetetramine-thiocyanate compound involves the reaction of hexamethylenetetramine with a metal thiocyanate, typically in a solvent system that facilitates the precipitation of the final product. A well-documented method involves the use of calcium thiocyanate. gwsionline.com

The synthesis can be approached in two main ways: by reacting pre-formed hexamethylenetetramine with calcium thiocyanate, or by forming hexamethylenetetramine in situ from its precursors, ammonia and formaldehyde, in the presence of calcium thiocyanate. gwsionline.com

Reaction with Pre-formed Hexamethylenetetramine:

In this method, a saturated aqueous solution of hexamethylenetetramine is combined with a saturated solution of calcium thiocyanate. This leads to the immediate precipitation of the double salt, Ca(SCN)₂(C₆H₁₂N₄)₂·4H₂O. gwsionline.com The product can then be isolated through filtration, washed with a suitable solvent like alcohol to remove impurities, and subsequently dried. gwsionline.com

Alternatively, the reaction can be carried out in an alcoholic solution. When an alcoholic solution of hexamethylenetetramine is mixed with calcium thiocyanate (either in solid form or as an alcoholic solution), the desired compound precipitates quantitatively. gwsionline.com

In-situ Formation of Hexamethylenetetramine:

This approach involves the reaction of formaldehyde and ammonia in the presence of calcium thiocyanate. Gaseous ammonia is introduced into a solution of formaldehyde and calcium thiocyanate. gwsionline.com The reaction is exothermic, and cooling is necessary to maintain control and prevent the decomposition of the product. The introduction of ammonia continues until the solution becomes alkaline. The double salt then crystallizes out of the solution upon standing, and the process can be expedited by evaporation under vacuum. gwsionline.com

Reaction Control:

Effective reaction control is crucial for maximizing yield and ensuring the purity of the final product. Key parameters that are controlled during the synthesis include:

Temperature: The reaction to form hexamethylenetetramine is exothermic. gwsionline.com Therefore, maintaining a low temperature through cooling is essential to prevent side reactions and the decomposition of the product, which is unstable at elevated temperatures. gwsionline.com

Concentration: The use of saturated solutions or the control of reactant concentrations is critical for inducing the precipitation of the product. gwsionline.com Evaporation of the solvent, often under reduced pressure, can be employed to increase the concentration and drive the crystallization process. gwsionline.com

pH: In the in-situ synthesis method, the reaction is monitored and controlled by the alkalinity of the solution, which indicates the completion of the reaction between ammonia and formaldehyde. gwsionline.com

Solvent Choice: The selection of the solvent (e.g., water, alcohol) influences the solubility of the reactants and the product, thereby affecting the precipitation and ease of separation. gwsionline.com

| Parameter | Condition | Purpose |

| Reactants | Hexamethylenetetramine and Calcium Thiocyanate (or Formaldehyde, Ammonia, and Calcium Thiocyanate) | Formation of the Hexamethylenetetramine-thiocyanate compound. |

| Solvent | Water or Alcohol | To dissolve reactants and facilitate the reaction and subsequent precipitation. |

| Temperature | Cooled conditions | To control the exothermic reaction and prevent product decomposition. |

| pH | Alkaline (for in-situ synthesis) | To ensure the complete reaction of ammonia and formaldehyde. |

| Separation | Filtration/Centrifugation | To isolate the solid product from the reaction mixture. |

| Purification | Washing with alcohol, drying with ether | To remove impurities and residual solvent. |

This table summarizes the general conditions for the synthesis of a hexamethylenetetramine-thiocyanate compound based on available literature.

Process Efficiency and Sustainability Improvements

While specific studies on the process efficiency and sustainability of this compound production are not widely available in public literature, general principles of green chemistry and sustainable chemical processing can be applied to enhance its manufacturing process. These improvements aim to reduce waste, minimize energy consumption, and utilize safer materials.

Process Efficiency:

Process Intensification: The synthesis of hexamethylenetetramine itself can be made more efficient through continuous production methods, which offer better control over reaction parameters compared to batch processes. industrialoutlook.in Applying continuous crystallization techniques could lead to more consistent product quality and higher throughput. pharmafeatures.com

Crystallization Optimization: The efficiency of the precipitation step is critical. Optimizing parameters such as cooling rate, agitation, and seeding can control the crystal size distribution, which in turn affects the efficiency of filtration and drying processes. industrialoutlook.inscielo.br

Reaction Kinetics: A thorough understanding of the reaction kinetics between hexamethylenetetramine and thiocyanate salts would enable the optimization of reaction times and temperatures, potentially reducing energy input and preventing the formation of byproducts. researchgate.net

Sustainability Improvements:

Solvent Selection and Recovery: The choice of solvent has a significant impact on the environmental footprint of the process. Utilizing greener solvents with lower toxicity and environmental impact is a key aspect of sustainable chemistry. nih.gov Furthermore, implementing robust solvent recovery and recycling systems, such as distillation or membrane filtration, can drastically reduce solvent consumption and waste generation. nih.govsolventwasher.com This is particularly important in processes where solvents are used for reaction, washing, and purification. gwsionline.comsolventwasher.com

Energy Efficiency: The synthesis involves both heating (for evaporation) and cooling. gwsionline.com Optimizing heat integration within the process can lead to significant energy savings. Utilizing energy-efficient technologies for evaporation and drying, and operating crystallization at temperatures that minimize energy demand, are crucial steps. pharmafeatures.com

Waste Valorization: The mother liquor from the crystallization process contains unreacted starting materials and dissolved product. gwsionline.com Developing methods to recover and reuse these components would improve the atom economy of the process and reduce waste.

| Area of Improvement | Potential Strategy | Sustainability Benefit |

| Solvent Usage | - Selection of green solvents- Implementation of solvent recovery and recycling systems (e.g., distillation, pervaporation) | - Reduced environmental impact- Lower operational costs- Decreased reliance on virgin solvents |

| Energy Consumption | - Process heat integration- Use of continuous crystallization to avoid heating/cooling cycles- Employment of energy-efficient separation technologies | - Reduced carbon footprint- Lower production costs |

| Waste Reduction | - Optimization of reaction conditions to maximize yield- Recovery and reuse of unreacted materials from mother liquor | - Improved atom economy- Minimized hazardous waste disposal |

| Process Control | - Implementation of Process Analytical Technology (PAT) for real-time monitoring of crystallization | - Enhanced product consistency- Reduced batch failures and waste |

This table outlines potential strategies for improving the process efficiency and sustainability of this compound synthesis based on general principles of green chemistry and engineering.

Future Research Directions and Emerging Methodological Advancements

Development of Novel Synthetic Routes for Hexamethylenetetraminethiocyanate Derivatives

The synthesis of derivatives of hexamethylenetetramine, the parent amine of this compound, is a mature field, but innovation continues, driven by the need for greener, more efficient, and versatile methodologies. Future research is poised to move beyond traditional batch syntheses towards advanced methods that offer improved control, safety, and scalability.

Emerging synthetic strategies applicable to hexamethylenetetramine derivatives include:

Continuous Flow Chemistry: This approach offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability. nih.gov Its application to the synthesis of heterocyclic compounds is a growing area of interest. nih.govnih.gov

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of nitrogen-containing heterocycles. nih.gov This method provides an alternative to conventional heating with its efficient energy transfer.

Mechanochemistry: Solvent-free or low-solvent mechanochemical methods, such as ball milling, represent a significant step towards greener synthesis protocols. These techniques can lead to the formation of novel co-crystals and derivatives.

Click Chemistry: These high-yielding, stereospecific reactions are conducted in benign solvents, often water, and produce minimal by-products, aligning with the principles of green chemistry. nih.gov

The development of novel derivatives of this compound could focus on functionalizing the hexamethylenetetramine cage. For instance, laboratory studies have demonstrated the production of HMT-methanol (HMT-CH2OH) from the UV irradiation of relevant ice mixtures, indicating the potential for creating functionalized variants. nasa.govastrochemistry.org

A comparative overview of traditional versus emerging synthetic techniques highlights the potential for future advancements.

| Feature | Traditional Batch Synthesis | Emerging Synthetic Methods (Flow, Microwave) |

| Reaction Time | Hours to days | Minutes to hours |

| Process Control | Limited | High (Temperature, Pressure, Stoichiometry) |

| Scalability | Often challenging | Generally straightforward |

| Safety | Risks associated with large volumes | Enhanced due to small reaction volumes |

| Green Chemistry | High solvent use, potential for waste | Reduced solvent use, higher energy efficiency |

This table provides a generalized comparison of synthetic methodologies.

Future work will likely involve adapting these modern synthetic strategies to produce a library of this compound derivatives with tailored properties for various applications.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

For a compound like this compound and its derivatives, AI and ML can be applied in several key areas:

Retrosynthetic Analysis: AI-driven tools can perform computer-aided synthesis planning (CASP), deconstructing a target derivative into simpler, commercially available precursors. acs.orgnih.gov These models, often based on deep neural networks, learn from extensive reaction databases to propose plausible and efficient synthetic routes. pharmafeatures.comacs.org

Reaction Outcome Prediction: Machine learning algorithms can predict the likely products, yields, and even stereoselectivity of a reaction under specific conditions. This predictive power can save significant experimental time and resources by identifying promising reaction conditions before they are tested in the lab. numberanalytics.com